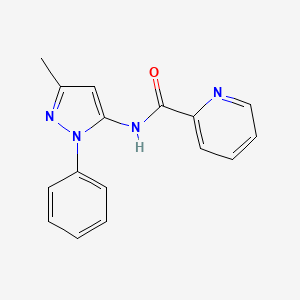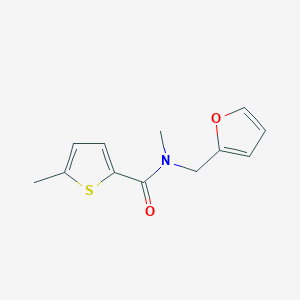
N-(1-acetyl-2,3-dihydroindol-5-yl)cyclohex-3-ene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-acetyl-2,3-dihydroindol-5-yl)cyclohex-3-ene-1-carboxamide, also known as AH-7921, is a synthetic opioid analgesic drug that was first synthesized in the late 1970s. It is a derivative of the drug fentanyl, which is a potent opioid painkiller. AH-7921 has been used in scientific research for its analgesic properties and potential as a treatment for pain.
Mecanismo De Acción
N-(1-acetyl-2,3-dihydroindol-5-yl)cyclohex-3-ene-1-carboxamide acts as an agonist at the mu-opioid receptor, which is the same receptor that is targeted by other opioid drugs such as morphine and fentanyl. It produces analgesia by binding to this receptor and activating the downstream signaling pathways that lead to pain relief.
Biochemical and Physiological Effects:
N-(1-acetyl-2,3-dihydroindol-5-yl)cyclohex-3-ene-1-carboxamide produces a range of biochemical and physiological effects, including pain relief, sedation, respiratory depression, and euphoria. It has also been shown to have antitussive (cough suppressant) effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-acetyl-2,3-dihydroindol-5-yl)cyclohex-3-ene-1-carboxamide has several advantages as a research tool, including its high potency and selectivity for the mu-opioid receptor, as well as its relatively low abuse potential compared to other opioid drugs. However, it also has several limitations, including its potential for respiratory depression and its relatively short half-life, which can make it difficult to study in vivo.
Direcciones Futuras
There are several potential future directions for research on N-(1-acetyl-2,3-dihydroindol-5-yl)cyclohex-3-ene-1-carboxamide, including the development of new pain treatments based on its analgesic properties, the investigation of its potential as a treatment for opioid addiction, and the exploration of its effects on other physiological systems such as the immune system and the cardiovascular system. Additionally, further research is needed to fully understand the pharmacology and toxicology of this drug, including its potential for abuse and dependence.
Métodos De Síntesis
N-(1-acetyl-2,3-dihydroindol-5-yl)cyclohex-3-ene-1-carboxamide can be synthesized using a variety of methods, including the reduction of the corresponding nitro compound, the reaction of a substituted indole with a cyclohexanone derivative, and the reaction of an indole with an acyl chloride derivative. The most common method of synthesis involves the reaction of 2,3-dihydroindole with cyclohexanone in the presence of a reducing agent such as lithium aluminum hydride.
Aplicaciones Científicas De Investigación
N-(1-acetyl-2,3-dihydroindol-5-yl)cyclohex-3-ene-1-carboxamide has been used in scientific research as an analgesic drug, particularly in the study of pain mechanisms and the development of new pain treatments. It has also been investigated for its potential use as a treatment for opioid addiction, as it has been shown to have lower abuse potential than other opioid drugs.
Propiedades
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-5-yl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12(20)19-10-9-14-11-15(7-8-16(14)19)18-17(21)13-5-3-2-4-6-13/h2-3,7-8,11,13H,4-6,9-10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCODDZGUPNVZQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)NC(=O)C3CCC=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(azepan-1-yl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7506134.png)
![N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B7506142.png)

![N-[2-(3,5-dimethylphenyl)-5-methylpyrazol-3-yl]acetamide](/img/structure/B7506163.png)

![1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7506175.png)
![2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7506182.png)
![N-[2-(2,4-dimethylphenyl)-5-methylpyrazol-3-yl]acetamide](/img/structure/B7506194.png)


![N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]oxane-4-carboxamide](/img/structure/B7506221.png)
